molecular formula C9H8FNO B11919206 4-Fluoro-1-methyl-1H-indol-5-ol

4-Fluoro-1-methyl-1H-indol-5-ol

Katalognummer: B11919206
Molekulargewicht: 165.16 g/mol
InChI-Schlüssel: FJBJWXFZBYPUSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-1-methyl-1H-indol-5-ol is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The presence of a fluorine atom and a methyl group on the indole ring enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indole derivatives.

    Fluorination: Introduction of the fluorine atom is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methylation: The methyl group is introduced using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Hydroxylation: The hydroxyl group is introduced using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: Techniques such as crystallization, distillation, or chromatography are used to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-1-methyl-1H-indol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the fluorine atom using hydrogenation in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC, or potassium permanganate (KMnO4).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products

    Oxidation: Formation of 4-Fluoro-1-methyl-1H-indole-5-one.

    Reduction: Formation of 1-Methyl-1H-indol-5-ol.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-1-methyl-1H-indol-5-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Fluoro-1-methyl-1H-indol-5-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluoroindole: Lacks the methyl and hydroxyl groups, making it less versatile.

    1-Methylindole: Lacks the fluorine and hydroxyl groups, affecting its reactivity.

    5-Hydroxyindole: Lacks the fluorine and methyl groups, altering its chemical properties.

Uniqueness

4-Fluoro-1-methyl-1H-indol-5-ol is unique due to the presence of all three functional groups (fluorine, methyl, and hydroxyl), which enhance its chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for various scientific and industrial purposes.

Eigenschaften

Molekularformel

C9H8FNO

Molekulargewicht

165.16 g/mol

IUPAC-Name

4-fluoro-1-methylindol-5-ol

InChI

InChI=1S/C9H8FNO/c1-11-5-4-6-7(11)2-3-8(12)9(6)10/h2-5,12H,1H3

InChI-Schlüssel

FJBJWXFZBYPUSI-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=C1C=CC(=C2F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.